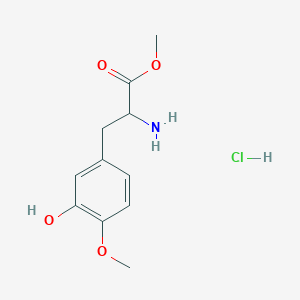
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl. It is a derivative of a naturally occurring amino acid called L-DOPA (L-3,4-dihydroxyphenylalanine)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of L-DOPA with methanol in the presence of hydrochloric acid to form the methyl ester . The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to L-DOPA.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by mimicking the action of L-DOPA, a precursor to dopamine, thereby influencing neurotransmitter levels in the brain . This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects in neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-DOPA (L-3,4-dihydroxyphenylalanine): A naturally occurring amino acid and precursor to dopamine.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A structurally similar compound with different functional groups.
Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Another related compound with hydroxyl groups at different positions.
Uniqueness
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structural similarity to L-DOPA makes it particularly interesting for research in neurotransmitter pathways and neurological disorders .
Eigenschaften
Molekularformel |
C11H16ClNO4 |
|---|---|
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-10-4-3-7(6-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H |
InChI-Schlüssel |
KFAZYKUOTZHTOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


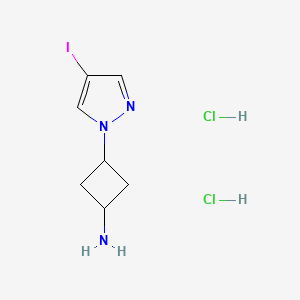
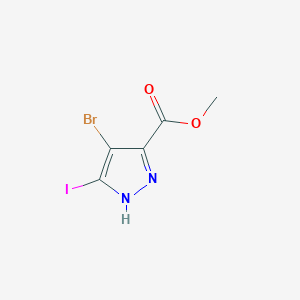
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

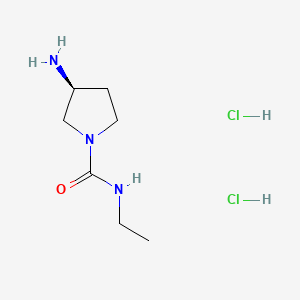
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
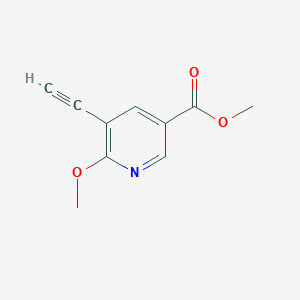
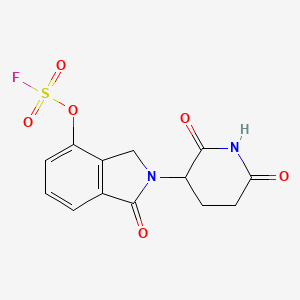
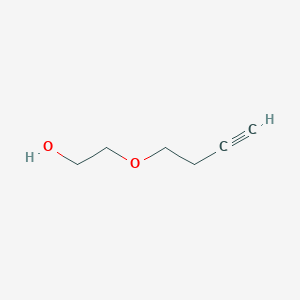
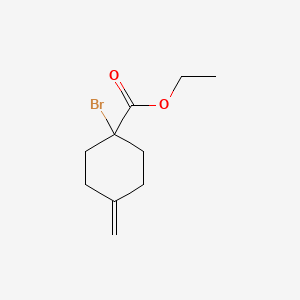
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
